Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate

Catalog No.
S13173578
CAS No.
70521-74-3
M.F
C17H34NNaO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-bet...

CAS Number

70521-74-3

Product Name

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate

IUPAC Name

sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate

Molecular Formula

C17H34NNaO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

AWEMLNGDYQCSIB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+]

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is a betaine-type compound with the molecular formula C17H35NO4C_{17}H_{35}NO_4 and a molecular weight of 317.46 g/mol. This compound features a unique structure that includes a dodecyl chain, hydroxyl groups, and a beta-alanine moiety, which contributes to its amphiphilic properties. The presence of both hydrophilic (hydroxyethyl and beta-alanine) and hydrophobic (dodecyl) components allows this compound to interact favorably with various biological and chemical environments .

Typical of amino acids and surfactants:

  • Acid-Base Reactions: The carboxyl group of the beta-alanine can donate protons, making it behave as an acid, while the amino group can accept protons, acting as a base.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance its surfactant properties.
  • Nucleophilic Substitution: The nitrogen atom in the beta-alanine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are significant for modifying the compound's properties for specific applications .

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate exhibits various biological activities:

  • Biocompatibility: Its structure suggests good compatibility with biological systems, making it suitable for applications in biomedical fields such as drug delivery and tissue engineering.
  • Antimicrobial Properties: Similar compounds have shown potential antimicrobial activity, which may extend to this compound due to its surfactant nature that can disrupt microbial membranes.
  • Cell Interaction: The amphiphilic characteristics may facilitate interactions with cell membranes, potentially influencing cellular processes such as adhesion and proliferation .

The synthesis of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate typically involves:

  • Alkylation of Beta-Alanine: Starting with beta-alanine, an alkylation reaction is performed using dodecanol or a similar compound in the presence of a base to introduce the dodecyl group.
  • Hydroxylation: Hydroxyl groups are introduced via reactions involving hydroxylating agents or by using alkoxides in controlled conditions.
  • Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt form .

Studies on interaction mechanisms involving Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its biocompatibility and potential therapeutic uses.
  • Cell Membrane Interaction: Understanding how it interacts with lipid bilayers can elucidate its role in drug delivery systems and cellular uptake mechanisms .

Several compounds exhibit structural similarities to Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninateContains ethylhexyl group instead of dodecylMore hydrophobic; used primarily in industrial applications
N-(2-Hydroxyethyl)-N-dodecyl-beta-alanineLacks sodium salt form; only contains hydroxyethylLess soluble in water compared to sodium salt form
Sodium N-(2-hydroxypropyl)-N-methyl-beta-alaninateContains a propyl group instead of dodecylExhibits different solubility characteristics

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is unique due to its combination of long-chain hydrophobicity and dual hydroxyl functionality, which enhances its solubility and compatibility across diverse applications compared to similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

339.23855285 g/mol

Monoisotopic Mass

339.23855285 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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